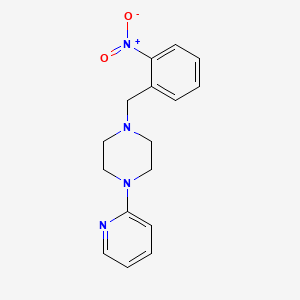![molecular formula C23H16BrFN4 B5702238 4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5702238.png)
4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl] hydrazone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is widely used in the synthesis of various pharmaceuticals, including anti-cancer drugs and anti-inflammatory agents.
作用機序
The mechanism of action of 4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl] hydrazone is not fully understood. However, several studies have suggested that this compound exerts its anti-cancer and anti-inflammatory effects by inhibiting various cellular pathways involved in cell proliferation and inflammation. Specifically, this compound has been shown to inhibit the activity of several enzymes involved in these pathways, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl] hydrazone has several biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the production of various pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These effects make this compound a potential candidate for the treatment of cancer and inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl] hydrazone in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits potent anti-cancer and anti-inflammatory activity, making it a useful tool for studying these diseases. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl] hydrazone in scientific research. One potential direction is the development of novel anti-cancer and anti-inflammatory drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential targets in cancer and inflammation pathways. Finally, more research is needed to determine the safety and toxicity of this compound in vivo, which will be essential for its future clinical development.
合成法
The synthesis of 4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl] hydrazone is a relatively simple process. The starting materials required for the synthesis are 4-fluorobenzaldehyde, 4-bromobenzophenone, and 2-amino-4-phenylpyrimidine. These materials are reacted in the presence of a suitable catalyst, such as triethylamine, to yield the desired product. The reaction is typically carried out under reflux conditions in a suitable solvent, such as ethanol or methanol.
科学的研究の応用
4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl] hydrazone has several potential applications in scientific research. One of the most significant applications of this compound is in the synthesis of anti-cancer drugs. Several studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
4-(4-bromophenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrFN4/c24-19-10-8-18(9-11-19)22-14-21(17-4-2-1-3-5-17)27-23(28-22)29-26-15-16-6-12-20(25)13-7-16/h1-15H,(H,27,28,29)/b26-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGENSSCHPZMKAA-CVKSISIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
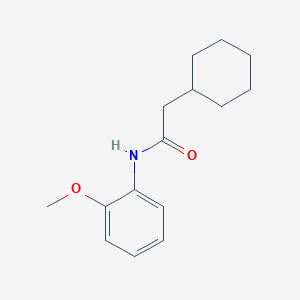
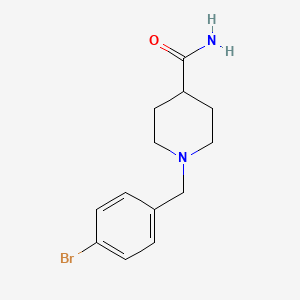
![N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide](/img/structure/B5702168.png)
![2-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5702172.png)
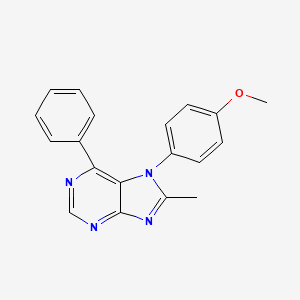
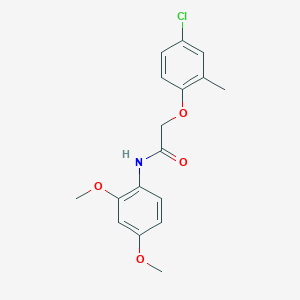
![4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5702202.png)
![4,5-dimethoxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5702215.png)
![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5702250.png)
![methyl [4-(2-furoylamino)phenoxy]acetate](/img/structure/B5702255.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5702263.png)
![3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B5702268.png)
